Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]-
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Overview
Description
Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]-: is a chemical compound with the molecular formula C11H7F2N. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound features a pyridine ring substituted with a difluorophenyl group and an oxazolyl group, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]- typically involves the reaction of 2,5-difluorobenzaldehyde with 2-aminopyridine under specific conditions to form the desired product. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of raw materials, precise control of reaction parameters, and thorough quality control measures.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]- is used as a ligand in coordination chemistry, particularly in the synthesis of metal complexes for catalysis and material science applications .
Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, it is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components .
Mechanism of Action
The mechanism of action of Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by the compound’s unique structural features, including the pyridine and oxazolyl rings, which facilitate binding to target molecules .
Comparison with Similar Compounds
2-(2,4-Difluorophenyl)pyridine: This compound shares a similar structure but lacks the oxazolyl group, making it less versatile in certain applications.
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine: This compound includes a trifluoromethyl group, which can alter its reactivity and applications.
Uniqueness: Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]- is unique due to the presence of both difluorophenyl and oxazolyl groups, which enhance its reactivity and make it suitable for a wide range of applications in chemistry, biology, and industry .
Properties
CAS No. |
502422-35-7 |
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Molecular Formula |
C14H8F2N2O |
Molecular Weight |
258.22 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)-4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C14H8F2N2O/c15-9-4-5-11(16)10(7-9)14-18-13(8-19-14)12-3-1-2-6-17-12/h1-8H |
InChI Key |
LRFMDDYKWJYVBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=COC(=N2)C3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
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